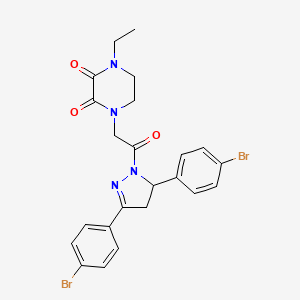

![molecular formula C20H24ClN7O2 B2995418 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920412-62-0](/img/structure/B2995418.png)

3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a triazole ring, a piperazine ring, and a ketone group. Triazole rings are often found in pharmaceuticals and biologically important compounds . Piperazine rings are common in drugs and are known for their versatile biological activities. The presence of a ketone group could also contribute to the compound’s reactivity.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole-containing compounds are typically synthesized using a variety of methods . One common method involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. Triazoles can exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . The specific isomer would depend on the position of the nitrogen atoms in the triazole ring.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. Triazoles are known to participate in a variety of reactions, including those involving hydrogen-bonding and dipole interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a triazole ring could contribute to the compound’s ability to form hydrogen bonds, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Several studies have explored the antimicrobial potential of compounds structurally related to the chemical . For instance, compounds synthesized from similar processes have been evaluated for their activities against a range of microorganisms. Some compounds exhibit good to moderate activities against test microorganisms, indicating the potential of such chemicals in developing new antimicrobial agents (Bektaş et al., 2007). Another study highlighted the synthesis of novel compounds derived from similar structures, showing significant anti-inflammatory and analgesic activities, suggesting their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).

Synthesis of Novel Compounds

The chemical framework of "3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one" allows for the development of diverse novel compounds. Research has shown the creation of various derivatives with potential biological activities, including those with antibacterial properties (Kumar et al., 2009). Another study focused on the synthesis of triazolopyrimidines, demonstrating their antimicrobial and antioxidant activities, further underscoring the versatility of this chemical structure in synthesizing compounds with potential health benefits (Gilava et al., 2020).

Chemical Properties and Reactions

The structural complexity of "this compound" facilitates its involvement in a variety of chemical reactions, leading to the formation of compounds with interesting properties. Studies have detailed the synthesis and thermal rearrangement of related compounds, contributing to our understanding of their chemical behavior and potential applications in creating more complex molecular entities (Dovlatyan et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,3-triazole core have been found to have broad applications in drug discovery . They have been used in the development of various pharmaceuticals, including anticonvulsant drugs, broad-spectrum cephalosporin antibiotics, anticancer drugs, and β-lactum antibiotics .

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resemble the amide bond, mimicking an E or a Z amide bond . This allows them to interact specifically with different target receptors.

Biochemical Pathways

Compounds with a similar 1,2,3-triazole core have been found to exhibit various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the bioavailability of such compounds.

Action Environment

1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that they may be stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

3-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN7O2/c1-20(2,12-21)19(29)27-10-8-26(9-11-27)17-16-18(23-13-22-17)28(25-24-16)14-4-6-15(30-3)7-5-14/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBDBPCQHDFDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2995342.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2995345.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)

![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2995349.png)

![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2995355.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)

![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)